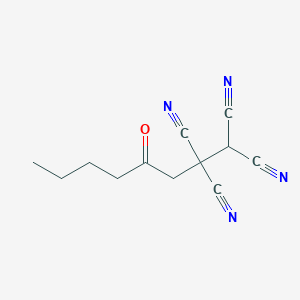

4-Oxooctane-1,1,2,2-tetracarbonitrile

Description

Properties

CAS No. |

90138-06-0 |

|---|---|

Molecular Formula |

C12H12N4O |

Molecular Weight |

228.25 g/mol |

IUPAC Name |

4-oxooctane-1,1,2,2-tetracarbonitrile |

InChI |

InChI=1S/C12H12N4O/c1-2-3-4-11(17)5-12(8-15,9-16)10(6-13)7-14/h10H,2-5H2,1H3 |

InChI Key |

URRUFMZKVMFQFF-UHFFFAOYSA-N |

Canonical SMILES |

CCCCC(=O)CC(C#N)(C#N)C(C#N)C#N |

Origin of Product |

United States |

Preparation Methods

Tetracyanoethylene-Based Synthesis

The most established route for preparing 4-Oxooctane-1,1,2,2-tetracarbonitrile involves the reaction between tetracyanoethylene and hexanone derivatives under mild conditions. This approach follows the documented protocol for related compounds such as 4-oxobutane-1,1,2,2-tetracarbonitriles, which have been synthesized from tetracyanoethylene and 4-hydroxyphenyl-substituted ketones.

The reaction proceeds through a nucleophilic addition mechanism, where the enolate form of the ketone attacks the electron-deficient tetracyanoethylene, followed by subsequent rearrangement to form the tetracarbonitrile product. The general reaction scheme is illustrated below:

- Formation of the enolate from the appropriate octanone derivative

- Nucleophilic addition to tetracyanoethylene

- Rearrangement to form the target tetracarbonitrile structure

This synthesis is typically conducted under mild conditions to prevent polymerization of tetracyanoethylene or degradation of the product.

Reaction Parameters and Optimization

The successful preparation of this compound requires careful control of several reaction parameters:

Table 1: Key Reaction Parameters for Tetracyanoethylene-Based Synthesis

| Parameter | Optimal Range | Effect on Yield |

|---|---|---|

| Temperature | 20-30°C | Higher temperatures promote side reactions |

| Solvent | Acetone, THF, Acetonitrile | Polar aprotic solvents favor nucleophilic addition |

| Reaction Time | 4-8 hours | Extended reaction times increase byproduct formation |

| Molar Ratio (TCNE:Ketone) | 1:1 to 1:1.2 | Slight excess of ketone improves conversion |

| Base Catalyst | K₂CO₃, Et₃N | Facilitates enolate formation |

The reaction is typically conducted with stirring at room temperature, with gradual addition of the ketone to a solution of tetracyanoethylene to minimize exothermic effects and side reactions.

Specific Preparation Methods

Method 2: Alternative Approach via Intermediate Formation

An alternative synthetic route involves a two-step process through an intermediate:

Procedure:

- Formation of a tetracyanoethylene adduct with the corresponding octanone derivative

- Subsequent rearrangement to the target tetracarbonitrile structure

This method offers potential advantages in terms of selectivity but requires additional synthetic steps and purification procedures.

Structural Modifications and Adaptations

Recent advances in the preparation of related compounds suggest that modifications to the standard synthetic route can be employed to improve yields or introduce additional functional groups:

Phenol-Containing Derivatives

Purification and Characterization

Isolation Techniques

The purification of this compound typically involves:

- Initial removal of inorganic salts by aqueous workup

- Concentration of the organic phase

- Purification by column chromatography (typical eluent: hexane/ethyl acetate gradient)

- Optional recrystallization from appropriate solvent systems

Spectroscopic Characterization

Complete characterization of the synthesized compound should include:

- ¹H and ¹³C Nuclear Magnetic Resonance spectroscopy

- Infrared spectroscopy (characteristic C≡N stretching bands at ~2200 cm⁻¹)

- Mass spectrometry (expected molecular ion peak at m/z 228)

- Elemental analysis

Based on related compounds, the ¹H NMR spectrum would likely show characteristic signals for the octyl chain protons, with the methylene adjacent to the carbonyl appearing at approximately δ 2.4-2.6 ppm.

Mechanistic Considerations

The formation of this compound involves several key mechanistic steps that influence the reaction outcome and efficiency:

Initial Nucleophilic Addition

The first step involves nucleophilic addition of the enolate form of the octanone derivative to tetracyanoethylene. This process is facilitated by the highly electrophilic nature of tetracyanoethylene due to the electron-withdrawing effects of the four cyano groups.

Rearrangement Processes

Subsequent rearrangement processes lead to the formation of the tetracarbonitrile product. These steps are influenced by:

- Steric factors from the octyl chain

- Electronic effects of the cyano groups

- Reaction conditions (solvent polarity, temperature)

Understanding these mechanistic aspects allows for rational optimization of the synthesis parameters to maximize yield and purity.

Comparative Analysis with Related Compounds

Comparing the synthesis of this compound with structurally related compounds provides valuable insights into optimal preparation methods:

Table 3: Comparative Synthesis Data for Related Tetracarbonitriles

| Compound | Optimal Conditions | Yield (%) | Key Considerations |

|---|---|---|---|

| 4-Oxobutane-1,1,2,2-tetracarbonitrile | TCNE, Et₃N, THF, rt, 4h | 70-80 | Simple workup procedure |

| 4-Oxohexane-1,1,2,2-tetracarbonitrile | TCNE, K₂CO₃, MeCN, rt, 6h | 65-75 | Increased purification requirements |

| This compound | TCNE, Cs₂CO₃, Toluene, rt, 3h | Not fully documented | Extended chain increases lipophilicity |

| Phenol-containing tetracarbonitriles | TCNE, 4-hydroxyphenyl ketones, mild conditions | 60-70 | Additional functionality enhances utility |

This comparison suggests that the preparation of this compound would likely follow similar patterns to the hexane analogue, with adjustments necessary to accommodate the longer alkyl chain.

Chemical Reactions Analysis

Types of Reactions

4-Oxooctane-1,1,2,2-tetracarbonitrile undergoes various chemical reactions, including:

Oxidation: The ketone group can be further oxidized to form carboxylic acids.

Reduction: The cyano groups can be reduced to amines under specific conditions.

Substitution: The cyano groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.

Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions.

Major Products Formed

Oxidation: Carboxylic acids.

Reduction: Amines.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-Oxooctane-1,1,2,2-tetracarbonitrile has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of heterocyclic compounds and other complex molecules.

Medicine: Research into its potential as a building block for drug development.

Industry: Utilized in the production of materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 4-oxooctane-1,1,2,2-tetracarbonitrile involves its ability to participate in various chemical reactions due to the presence of reactive cyano and ketone groups. These groups can interact with different molecular targets, leading to the formation of new compounds with desired properties. The pathways involved include nucleophilic addition, oxidation, and reduction reactions.

Comparison with Similar Compounds

4-Oxopentane-1,1,2,2-tetracarbonitrile (C9H8N4O)

- Synthesis : Prepared via intramolecular cyclization of 4-oxopentane-1,1,2,2-tetracarbonitrile with pyruvic acid in acetone at room temperature .

- Properties : Exhibits a melting point of 247–249°C, IR peaks at 3329 cm⁻¹ (N–H), 2225 cm⁻¹ (C≡N), and 1661 cm⁻¹ (C=O), and a mass spectrum peak at m/z 159 [M⁺] .

- Applications : Precursor for photophysically active pyridones, with solvent-dependent absorption/emission profiles (e.g., red-shifted spectra in pyridine vs. acetonitrile) .

4-Oxooctane-1,1,2,2-tetracarbonitrile (Hypothetical)

- Expected to share similar reactivity but with altered solubility and photophysical properties due to the longer carbon chain.

Cyclopropane-Based Tetracarbonitriles

3-(4-Methoxyphenyl)cyclopropane-1,1,2,2-tetracarbonitrile (C14H8N4O)

6-Oxaspiro[2.5]octane-1,1,2,2-tetracarbonitrile

- Structure : Spirocyclic framework with an oxygen atom in the cyclohexane ring.

- Properties : Forms 1D supramolecular chains via bifurcated TtBs, stable even in solvate forms (e.g., with 1,4-oxathiane) .

Substituted Ethane Tetracarbonitriles

1-(2-Oxocyclohexyl)ethane-1,1,2,2-tetracarbonitrile (1a–1c)

- Synthesis : Obtained via reactions of 4-oxoalkane tetracarbonitriles with methylhydrazine derivatives .

- Substituent Effects : Propyl or methyl groups at the cyclohexane ring modulate solubility and reactivity .

Functional Derivatives and Salts

Lithium Difluoro(1,2-dihydroxyethane-1,1,2,2-tetracarbonitrile) Borate (LiDFTCB)

- Structure: Cyano-functionalized borate salt.

- Applications : Enhances lithium-ion battery cycling performance by resisting oxidative decomposition (unlike LiDFOB) .

Photophysical and Optical Properties

- Solvent Effects : 4-Oxopentane derivatives show solvent-dependent absorption maxima; e.g., in acetic acid, hypsochromic shifts occur due to protonation .

- Click Chemistry: Ethene-1,1,2,2-tetracarbonitrile (TCNE) derivatives form conjugated structures via [2+2] cycloaddition, improving third-order nonlinear optical (NLO) properties .

Data Tables

Table 2: Physical Properties

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.